1-(butan-2-yl)-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structural features, including a sec-butyl group, a difluoromethyl group, a methoxyphenyl group, and a sulfanyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core
Preparation Methods
The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,3-d]pyrimidin-4(1H)-one core.
Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides in the presence of a base.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylation reagents under specific conditions.
Methoxyphenyl Group Addition: The methoxyphenyl group can be added through electrophilic aromatic substitution reactions.
Chemical Reactions Analysis
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidin-4(1H)-one core, potentially leading to dihydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl and methoxyphenyl groups.
Cross-Coupling Reactions: The presence of aromatic groups allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Scientific Research Applications
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxyphenyl and sulfanyl groups contribute to its overall pharmacophore. The compound may inhibit specific pathways by binding to active sites or allosteric sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds to 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include:
1-(SEC-BUTYL)-5-(TRIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound differs by having a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: The position of the methoxy group on the phenyl ring is different, potentially altering its interaction with molecular targets.
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3-METHOXYPHENYL)-2-THIOPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound has a thiopyridine core instead of a sulfanylpyridine core, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C19H19F2N3O2S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-butan-2-yl-5-(difluoromethyl)-7-(3-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H19F2N3O2S/c1-4-10(2)24-17-15(18(25)23-19(24)27)13(16(20)21)9-14(22-17)11-6-5-7-12(8-11)26-3/h5-10,16H,4H2,1-3H3,(H,23,25,27) |
InChI Key |
OZTRGTOWULTHNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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